5-Cyclopropyloxazole-2-carboxylic acid
Description
Contextual Significance of Substituted Oxazole (B20620) Carboxylic Acids in Contemporary Synthetic Methodologies
Substituted oxazole carboxylic acids are a class of heterocyclic compounds that have garnered considerable attention in modern synthetic chemistry. Their significance stems from their utility as versatile building blocks for the construction of more complex molecular architectures. lookchem.com The oxazole nucleus is a five-membered heterocyclic ring containing nitrogen and oxygen, a structure that is a common feature in many biologically active compounds and natural products. tandfonline.com The presence of a carboxylic acid group on the oxazole ring provides a reactive site for a wide array of chemical transformations, including amidation, esterification, and reduction, allowing for the facile introduction of diverse functional groups.
Modern synthetic methodologies have increasingly focused on efficient and direct ways to construct these valuable scaffolds. Numerous strategies have been developed for the synthesis of substituted oxazoles, often starting from readily available carboxylic acids. acs.orgnih.gov For instance, efficient one-pot methods have been developed to synthesize 2,4,5-trisubstituted oxazoles from components including carboxylic acids, amino acids, and boronic acids, showcasing the modularity of these approaches. beilstein-journals.orgnih.govdoaj.org This accessibility makes oxazole carboxylic acids not just synthetic targets but also key intermediates for creating libraries of compounds for various applications, particularly in drug discovery. lookchem.comtandfonline.com
Overview of the Cyclopropyl (B3062369) Moiety’s Influence on Chemical Reactivity and Stereochemistry in Heterocyclic Systems
The cyclopropyl group is the smallest possible carbocyclic ring and its incorporation into molecular structures, including heterocyclic systems, has profound effects on their chemical and physical properties. Due to significant ring strain, the carbon-carbon bonds within the cyclopropane (B1198618) ring possess a high degree of p-character, allowing the ring to exhibit electronic properties similar to those of a carbon-carbon double bond. stackexchange.com This enables the cyclopropyl moiety to participate in conjugation with adjacent π-systems, influencing the electronic distribution within the molecule. stackexchange.com The cyclopropyl group is generally considered a good π-electron donor. stackexchange.com
In the context of heterocyclic systems like oxazoles, the cyclopropyl group can influence chemical reactivity by:
Altering Electron Density: By donating electron density into the heterocyclic ring, it can affect the reactivity of the ring towards electrophilic or nucleophilic attack.
Imparting Steric Hindrance: The group provides steric bulk, which can direct the approach of reagents to other parts of the molecule, thereby influencing stereochemical outcomes of reactions.
Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This property is highly valued in medicinal chemistry, as it can lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity.
The unique steric and electronic properties of the cyclopropyl moiety have established it as a "privileged motif" in medicinal chemistry, with numerous FDA-approved drugs incorporating this structural unit. thieme-connect.comresearchgate.net Its ability to serve as a "bioisostere" for other groups, such as a phenyl ring or a vinyl group, while improving metabolic stability, further underscores its importance.
Research Trajectory and Potential of Oxazole-2-carboxylic Acid Scaffolds in Advanced Chemical Synthesis
The research trajectory for scaffolds like 5-Cyclopropyloxazole-2-carboxylic acid is directed towards leveraging their inherent functionalities for the creation of novel and complex molecules. Oxazole-2-carboxylic acid scaffolds serve as robust platforms for synthetic elaboration, where each component of the molecule can be systematically modified. nih.gov The carboxylic acid at the 2-position is a particularly useful handle for diversification, allowing for the attachment of various side chains through well-established coupling reactions.
The potential of these scaffolds in advanced chemical synthesis is multifaceted:
Medicinal Chemistry: As the oxazole ring is a core component of numerous compounds with diverse biological activities, these scaffolds are ideal starting points for the rational design and synthesis of new therapeutic agents. tandfonline.com The combination of the oxazole core with the unique properties of the cyclopropyl group offers a promising strategy for developing novel drug candidates.
Materials Science: The rigid, aromatic nature of the oxazole ring, combined with the potential for creating extended conjugated systems through the carboxylic acid handle, makes these compounds interesting for the development of new organic materials with specific electronic or photophysical properties. nih.gov
Natural Product Synthesis: The oxazole moiety is present in a wide range of natural products. Scaffolds like this compound can serve as key intermediates in the total synthesis of these complex and often biologically potent molecules. nih.gov
Future research will likely focus on developing even more efficient and stereoselective methods for the synthesis of these substituted oxazoles and exploring the full extent of their utility in creating functional molecules for a variety of scientific disciplines.
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-cyclopropyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
HUBYQSMDRJUCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropyloxazole 2 Carboxylic Acid and Its Precursors
Strategies for Oxazole (B20620) Ring Formation with Cyclopropyl (B3062369) Substitution
The construction of the oxazole ring is a pivotal step in the synthesis of 5-cyclopropyloxazole-2-carboxylic acid. Various synthetic strategies can be employed to form this heterocyclic system, each with its own set of advantages and substrate requirements. These methods are often adapted to incorporate the cyclopropyl group at the C5 position.
Adaptations of the Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles
The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgnrochemistry.com For the synthesis of 5-cyclopropyloxazole derivatives, cyclopropanecarboxaldehyde would serve as the key starting material.
The reaction mechanism initiates with the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the carbonyl carbon of cyclopropanecarboxaldehyde. wikipedia.orgyoutube.com The resulting intermediate then undergoes an intramolecular cyclization to form a 5-cyclopropyl-4,5-dihydrooxazole derivative. Subsequent elimination of p-toluenesulfinic acid from this intermediate, a process often facilitated by heating, leads to the formation of the aromatic 5-cyclopropyloxazole ring. wikipedia.orgnrochemistry.com
| Reagent | Role | Reference |
| Cyclopropanecarboxaldehyde | Provides the C4, C5, and cyclopropyl substituent of the oxazole ring. | wikipedia.org |
| Tosylmethyl isocyanide (TosMIC) | Provides the C2 and nitrogen atoms of the oxazole ring. | organic-chemistry.orgnrochemistry.com |
| Base (e.g., K₂CO₃, t-BuOK) | Deprotonates TosMIC to initiate the reaction. | wikipedia.orgnrochemistry.com |
This method is highly versatile and can be performed under various conditions, including in ionic liquids, which can facilitate higher yields and broader substrate scope.
Direct Conversion Approaches from Carboxylic Acids to Oxazole Derivatives
Recent advancements in synthetic methodology have enabled the direct conversion of carboxylic acids into oxazole derivatives, bypassing the need for pre-formed aldehydes. acs.org One such approach employs a triflylpyridinium reagent to activate the carboxylic acid in situ, which then reacts with an isocyanoacetate derivative. acs.org To synthesize a this compound derivative via this route, cyclopropanecarboxylic acid could be utilized as the starting material.
The reaction proceeds through the formation of a reactive acylpyridinium intermediate from the carboxylic acid. This intermediate is then trapped by the nucleophilic isocyanide, leading to a cyclization cascade that ultimately furnishes the 4,5-disubstituted oxazole. acs.org The ester group from the isocyanoacetate at the 2-position can then be hydrolyzed to yield the desired carboxylic acid.
| Starting Material | Reagent | Product Feature | Reference |
| Carboxylic Acid | Triflylpyridinium reagent | Forms the C4-C5 bond and incorporates the substituent from the carboxylic acid. | acs.org |
| Isocyanoacetate | - | Provides the C2 and nitrogen atoms, along with a precursor to the 2-carboxylic acid. | acs.org |
This method is advantageous due to its operational simplicity and the use of readily available and stable carboxylic acids. acs.org
Intramolecular Cyclization Reactions for Oxazole Scaffold Construction
Intramolecular cyclization reactions provide another powerful strategy for the construction of the oxazole scaffold. These reactions often involve the formation of a key intermediate that contains all the necessary atoms for the oxazole ring, which then undergoes a ring-closing reaction. For the synthesis of 5-cyclopropyloxazole derivatives, a precursor containing a cyclopropyl group and a suitable amide or ester functionality would be required.
One common approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com In a modified approach, an N-acylamino ketone precursor bearing a cyclopropyl group could be synthesized and subsequently cyclized using a dehydrating agent to form the 5-cyclopropyloxazole ring.
Another intramolecular approach involves the cyclization of propargylic amides. While not directly demonstrated for a 5-cyclopropyl derivative, this methodology offers a potential route where a suitably substituted propargylic amide could undergo cyclization to form the desired oxazole.
Multicomponent Reaction Strategies for Cyclopropyloxazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govmdpi.com While a specific MCR for this compound is not prominently described, the principles of MCRs can be applied to design a potential synthetic route.
For instance, a three-component reaction could potentially involve cyclopropanecarboxaldehyde, a source for the 2-carboxylic acid group (such as glyoxylic acid or its derivative), and an ammonia (B1221849) source. The convergence of these components under appropriate catalytic conditions could lead to the direct assembly of the this compound scaffold. The development of such a reaction would be a significant step towards a more streamlined synthesis of this target molecule.
Introduction and Functionalization of the Cyclopropyl Group at the C5 Position
Pre-functionalization of Starting Materials with the Cyclopropyl Moiety
The most straightforward and common strategy for introducing the cyclopropyl group at the C5 position of the oxazole ring is to start with a precursor that already contains this functionality. This approach ensures the regioselective placement of the cyclopropyl group.
As discussed in the context of the Van Leusen synthesis, cyclopropanecarboxaldehyde is a key starting material. The synthesis of cyclopropanecarboxaldehyde itself can be achieved through various methods, including the oxidation of cyclopropylmethanol.
Similarly, for syntheses starting from carboxylic acids, cyclopropanecarboxylic acid is the required precursor. This can be prepared through methods such as the malonic ester synthesis followed by cyclization.
The use of these pre-functionalized starting materials simplifies the synthetic sequence by incorporating the desired C5 substituent from the outset. This strategy avoids potential issues with late-stage functionalization of the oxazole ring, which can sometimes be challenging due to the electronic nature of the heterocycle.
| Precursor Compound | Synthetic Method for Oxazole Formation | Resulting Oxazole Feature |
| Cyclopropanecarboxaldehyde | Van Leusen Oxazole Synthesis | 5-Cyclopropyloxazole |
| Cyclopropanecarboxylic Acid | Direct Conversion with Isocyanoacetate | 5-Cyclopropyloxazole-2-carboxylate ester |
Late-Stage Cyclopropylation Reactions on Oxazole Intermediates
Late-stage functionalization, the introduction of a key structural motif in the final steps of a synthetic sequence, is a highly desirable strategy in medicinal chemistry and drug discovery. For the synthesis of this compound, this would involve the direct cyclopropylation of a pre-formed oxazole ring. While direct C-H cyclopropylation of heterocycles is a challenging transformation, recent advances in photoredox catalysis have opened new avenues for such reactions. nih.gov
Visible-light photoredox catalysis, for instance, allows for the generation of radical species under mild conditions, which can then participate in C-H functionalization reactions. nih.gov This methodology could potentially be applied to an oxazole intermediate, using a suitable cyclopropyl radical precursor. The reaction would likely proceed via the generation of a cyclopropyl radical, which would then add to the electron-rich oxazole ring, followed by an oxidative rearomatization step to furnish the 5-cyclopropyloxazole derivative. The regioselectivity of this addition would be a critical aspect to control, favoring the C5 position.
The table below summarizes potential photocatalytic conditions for late-stage cyclopropylation:
| Parameter | Condition | Rationale |
| Photocatalyst | Ru(bpy)₃Cl₂ or similar iridium complexes | Efficiently absorbs visible light to initiate the catalytic cycle. |
| Cyclopropyl Source | Cyclopropylboronic acid or a cyclopropyl radical precursor | Provides the cyclopropyl moiety for the reaction. |
| Oxidant | A mild oxidant | To regenerate the photocatalyst and facilitate the rearomatization step. |
| Solvent | Acetonitrile, DMSO, or other polar aprotic solvents | To dissolve the reactants and facilitate the reaction. |
| Light Source | Blue LEDs | To excite the photocatalyst. |
This table presents a hypothetical set of conditions for the late-stage cyclopropylation of an oxazole intermediate based on known photoredox-catalyzed C-H functionalization reactions.
Stereoselective Introduction of the Cyclopropyl Unit
The introduction of a chiral cyclopropane (B1198618) ring can significantly impact the biological activity of a molecule. Therefore, stereoselective methods for the introduction of the cyclopropyl unit are of great importance. These methods can be broadly categorized into substrate-controlled and catalyst-controlled reactions.
In a substrate-controlled approach, a chiral precursor containing an alkene moiety is subjected to a cyclopropanation reaction. The existing stereocenter in the substrate directs the approach of the cyclopropanating agent, leading to a diastereoselective outcome.
Catalyst-controlled enantioselective cyclopropanation is a more versatile approach. Several powerful methods have been developed, including those based on transition-metal catalysis and biocatalysis. Chiral rhodium and copper complexes are widely used to catalyze the decomposition of diazo compounds in the presence of an alkene, leading to the formation of cyclopropanes with high enantioselectivity. nih.govorganic-chemistry.org For instance, a chiral rhodium(III) complex has been shown to catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes. acsgcipr.org
Biocatalysis offers an environmentally friendly and highly selective alternative for asymmetric cyclopropanation. nih.gov Engineered enzymes, particularly those based on cytochrome P450 and myoglobin (B1173299), have been developed to catalyze the cyclopropanation of various olefins with high diastereo- and enantioselectivity. rochester.edunih.govdigitellinc.com These biocatalytic systems often operate in aqueous media under mild conditions and can provide access to chiral cyclopropanes that are difficult to obtain through traditional chemical methods.
The following table compares different stereoselective cyclopropanation methods:
| Method | Catalyst/Reagent | Key Features |
| Simmons-Smith Reaction | Diiodomethane and a zinc-copper couple with a chiral ligand | A classic method for cyclopropanation, can be rendered asymmetric with chiral ligands. researchgate.net |
| Transition-Metal Catalysis | Chiral rhodium, copper, or cobalt complexes with diazo compounds | High enantioselectivity and broad substrate scope. nih.govorganic-chemistry.org |
| Organocatalysis | Chiral aminocatalysts or phase-transfer catalysts | Metal-free approach, often with good to excellent stereocontrol. researchgate.net |
| Biocatalysis | Engineered enzymes (e.g., myoglobins, cytochrome P450s) | High stereoselectivity, mild and environmentally friendly conditions. nih.govrochester.edunih.govdigitellinc.com |
This table provides a comparative overview of major stereoselective cyclopropanation techniques.
Formation of the Carboxylic Acid Functionality at the C2 Position
The final key step in the synthesis of this compound is the introduction of the carboxylic acid group at the C2 position of the oxazole ring. This can be achieved through several synthetic routes, including the hydrolysis of ester precursors, the oxidation of aldehydes or alcohols, and carbonylation reactions.
A common and reliable method for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound synthesis, an ester precursor, such as ethyl 5-cyclopropyloxazole-2-carboxylate, can be readily prepared and subsequently hydrolyzed. This hydrolysis can be carried out under either acidic or basic conditions. acs.org
Basic hydrolysis, also known as saponification, is typically performed using a strong base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran. acsgcipr.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid. For sterically hindered esters, harsher conditions such as higher temperatures or the use of co-solvents may be necessary to drive the reaction to completion. echemi.com Lithium hydroxide is often a preferred reagent for the hydrolysis of esters in complex molecules due to its high reactivity and selectivity. researchgate.netnih.govsciforum.net
Acid-catalyzed hydrolysis is an alternative method, typically employing a strong acid like sulfuric acid or hydrochloric acid in the presence of excess water. This reaction is reversible, and the equilibrium is driven towards the carboxylic acid by using a large excess of water.
The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups present in the molecule. For the 5-cyclopropyloxazole system, both methods are generally applicable, with basic hydrolysis often being preferred for its irreversibility.
Another synthetic route to the carboxylic acid functionality involves the oxidation of a precursor aldehyde or primary alcohol at the C2 position of the oxazole ring. This approach requires the initial synthesis of 5-cyclopropyloxazole-2-carbaldehyde or (5-cyclopropyloxazol-2-yl)methanol.
The Pinnick oxidation is a particularly effective method for the oxidation of aldehydes to carboxylic acids, especially for substrates bearing sensitive functional groups. wikipedia.orgnrochemistry.com This reaction utilizes sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions, often in the presence of a chlorine scavenger such as 2-methyl-2-butene to prevent side reactions. nrochemistry.com The Pinnick oxidation is known for its high yields and tolerance of a wide range of functional groups, making it an ideal choice for the late-stage oxidation of a complex molecule like a 5-cyclopropyloxazole derivative. nih.gov
Alternatively, a primary alcohol at the C2 position can be oxidized to the carboxylic acid using a variety of strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid. However, these conditions can be harsh and may not be compatible with the oxazole ring. A two-step process, involving the oxidation of the alcohol to the aldehyde followed by a milder oxidation (like the Pinnick oxidation), is often a more prudent approach.
Carbonylation reactions, which involve the introduction of a carbonyl group (CO) into an organic molecule, represent a powerful tool for the synthesis of carboxylic acids. ethernet.edu.et Transition-metal catalysis, particularly with palladium, is commonly employed for such transformations. organic-chemistry.orgnih.govrsc.org
In the context of this compound synthesis, a potential strategy would involve the palladium-catalyzed carbonylation of a 2-halo-5-cyclopropyloxazole precursor. This reaction would typically be carried out under a carbon monoxide atmosphere in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction would proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by CO insertion and subsequent nucleophilic attack by water or a hydroxide source to generate the carboxylic acid.
While direct examples of the carbonylation of 2-halooxazoles to their corresponding carboxylic acids are not abundant in the literature, the well-established nature of palladium-catalyzed carbonylation of aryl and heteroaryl halides suggests that this approach is feasible. semanticscholar.org The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity.
The following table outlines a potential reaction scheme for the carbonylation approach:
| Reactant | Reagents and Conditions | Product |
| 2-Bromo-5-cyclopropyloxazole | Pd(OAc)₂, dppf, CO (1 atm), K₂CO₃, H₂O/DMF | This compound |
This table illustrates a plausible set of conditions for the palladium-catalyzed carbonylation of a 2-halo-5-cyclopropyloxazole intermediate.
Optimization and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" principles can be applied to the synthesis of this compound to improve efficiency, reduce waste, and minimize the use of hazardous substances. ijpsonline.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netabap.co.in The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govsemanticscholar.org The synthesis of the oxazole ring, for instance, can often be expedited and improved by employing microwave heating. ijpsonline.com
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. durham.ac.uk The synthesis of heterocyclic compounds, including oxazoles, has been successfully implemented in continuous flow systems. mtak.hu This technology allows for precise control over reaction parameters, leading to better reproducibility and higher yields. A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, demonstrating the potential for rapid and efficient production of these important building blocks. durham.ac.ukacs.org
The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, such as water, ethanol, or ionic liquids, can significantly reduce the environmental impact of a synthetic process. ijpsonline.com Some synthetic steps in the preparation of oxazole derivatives have been successfully carried out in aqueous media or using recyclable ionic liquids. ijpsonline.com
The following table highlights some green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Approach | Application in Synthesis | Benefits |
| Microwave-Assisted Synthesis | Formation of the oxazole ring | Reduced reaction times, increased yields, higher purity. researchgate.netabap.co.in |
| Continuous Flow Chemistry | Multi-step synthesis of the target molecule | Improved safety, scalability, and reproducibility. durham.ac.ukmtak.hu |
| Use of Green Solvents | Various synthetic steps | Reduced environmental impact, potential for solvent recycling. ijpsonline.com |
| Biocatalysis | Stereoselective introduction of the cyclopropyl group | High selectivity, mild reaction conditions, environmentally benign. nih.govrochester.edunih.govdigitellinc.com |
This table summarizes key green chemistry strategies and their potential benefits in the synthesis of this compound.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity of the products. researchgate.netlew.ronih.gov This technology has been successfully applied to the synthesis of substituted oxazoles, offering significant advantages over conventional heating methods.
A notable application of microwave irradiation is in the [3+2] cycloaddition reaction for the formation of the oxazole ring. For instance, the reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) can be efficiently carried out in an isopropanol medium under microwave irradiation. nih.govacs.org The use of potassium phosphate as a base is crucial in this transformation. By controlling the stoichiometry of the base, the reaction can be selectively directed towards the synthesis of either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govacs.org Specifically, using two equivalents of potassium phosphate under microwave irradiation at 65 °C and 350 W for 8 minutes resulted in a 96% yield of 5-phenyl oxazole. nih.govacs.org
The van Leusen reaction, a classical method for oxazole synthesis, has also been adapted to microwave-assisted conditions. nih.gov This approach allows for the rapid synthesis of a variety of 5-aryl-1,3-oxazoles from commercially available TosMIC and aldehydes in anhydrous methanol. nih.gov The significant reduction in reaction time, from hours to minutes, highlights the efficiency of microwave-assisted protocols. lew.ro
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 5-Substituted Oxazoles
| Entry | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde, TosMIC | K3PO4 (2 equiv), Isopropanol, Microwave (350W, 65°C) | 8 min | 96 | nih.govacs.org |
| 2 | Benzaldehyde, TosMIC | K3PO4 (1 equiv), Isopropanol, Microwave (280W, 60°C) | 8 min | - (forms oxazoline) | nih.govacs.org |
| 3 | Various Aldehydes, TosMIC | Methanol, Microwave | Not specified | High | nih.gov |
Application of Ionic Liquids in Oxazole Synthesis
Ionic liquids (ILs) have gained significant attention as green solvents in organic synthesis due to their unique properties, including low volatility, high thermal stability, and recyclability. ijpsonline.comtandfonline.com Their application in the synthesis of oxazoles has demonstrated several advantages, such as enhanced reaction rates and simplified product isolation.
An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. organic-chemistry.org In this protocol, ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) serve not only as the solvent but also as a promoter for the reaction. ijpsonline.comorganic-chemistry.org Optimization studies have shown that using potassium carbonate as the base in [bmim]Br at room temperature provides high yields of the desired oxazoles without the formation of byproducts. organic-chemistry.org A key advantage of this method is the ability to recover and reuse the ionic liquid for up to six cycles without a significant loss in product yield. nih.govijpsonline.comorganic-chemistry.org
Furthermore, task-specific ionic liquids have been designed to enhance the efficiency of oxazole synthesis. For example, a piperidine-appended imidazolium [PAIM][NTf2] has been employed as a specific base in the synthesis of C5-substituted oxazoles. nih.gov This approach, combined with subsequent palladium-catalyzed cross-coupling reactions, allows for the facile synthesis of a diverse range of oxazole derivatives in a one-pot manner with high yields. nih.gov
Table 2: Application of Different Ionic Liquids in Oxazole Synthesis
| Entry | Ionic Liquid | Role | Key Findings | Reference |
|---|---|---|---|---|
| 1 | [bmim]Br | Solvent and Promoter | High yields in one-pot van Leusen synthesis; recyclable for up to six runs. | ijpsonline.comorganic-chemistry.org |
| 2 | [bmim][BF4] | Solvent | Used in Suzuki Pd-mediated C-C coupling for oxazole synthesis. | researchgate.net |
| 3 | [PAIM][NTf2] | Task-Specific Base | Facilitates one-pot synthesis of C5-substituted oxazoles with high yields. | nih.gov |
| 4 | Long-chained acidic ionic liquids | Catalyst | Metal-free synthesis of benzoxazole derivatives. | ijpsonline.com |
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems has been instrumental in advancing the synthesis of oxazoles, enabling reactions with higher efficiency, regioselectivity, and broader substrate scope. tandfonline.com These catalysts range from simple metal salts to complex organometallic compounds, each offering specific advantages for the construction and functionalization of the oxazole ring.
Copper(II) triflate [Cu(OTf)2] has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com This method involves the coupling of substituted α-diazoketones with substituted amides, affording the desired products in high yields. ijpsonline.com
Palladium-catalyzed cross-coupling reactions have been extensively explored for the direct C-H arylation of the oxazole ring, providing a powerful tool for the synthesis of functionalized oxazole precursors. nih.govbeilstein-journals.org For instance, Pd(0)-catalyzed direct arylation of oxazole with aryl bromides, chlorides, and triflates has been achieved with high selectivity at the C2 or C5 position by carefully selecting the solvent and ligand. nih.gov Nonpolar solvents like toluene tend to favor C2 arylation, while polar solvents such as DMF promote C5 functionalization. nih.gov
In addition to metal-based catalysts, metal-free synthetic strategies have also been developed. rsc.org A novel method for the synthesis of substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines via a highly chemoselective C–O bond cleavage, followed by C–N and C–O bond formation in one pot. rsc.org This approach offers an environmentally benign process with a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the benzylamine, as well as aliphatic amines. rsc.org
Table 3: Overview of Novel Catalytic Systems in Oxazole Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper(II) triflate [Cu(OTf)2] | Coupling of α-diazoketones and amides | Efficient for synthesis of 2,4-disubstituted oxazoles. | ijpsonline.com |
| Pd(0)/RuPhos | Direct C-H Arylation | Selective C2 arylation of oxazole in nonpolar solvents. | nih.gov |
| Pd(0)/CataCXium® A | Direct C-H Arylation | Selective C5 arylation of oxazole in polar solvents. | nih.gov |
| Metal-free | Cyclization via C-O bond cleavage | Environmentally benign, broad substrate scope. | rsc.org |
Advanced Reactivity and Transformations of 5 Cyclopropyloxazole 2 Carboxylic Acid
Reactivity Profile of the Carboxylic Acid Group
The carboxylic acid group is a versatile functional handle, enabling numerous modifications through well-established synthetic protocols. Its reactivity is central to the synthesis of esters, amides, and other derivatives, which are often key intermediates in medicinal chemistry.
Esterification of 5-Cyclopropyloxazole-2-carboxylic acid can be readily achieved, most commonly through the Fischer esterification method. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration yields the final ester product.
Transesterification, the conversion of one ester to another, is also a feasible transformation, though less direct from the parent carboxylic acid. It would first require the formation of an initial ester (e.g., a methyl or ethyl ester), which could then be reacted with a different alcohol under acid or base catalysis to yield a new ester.
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol) | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 5-cyclopropyloxazole-2-carboxylate |
| Ethanol | H₂SO₄ | Ethyl 5-cyclopropyloxazole-2-carboxylate |
| Isopropanol | TsOH | Isopropyl 5-cyclopropyloxazole-2-carboxylate |
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium-carboxylate salt. libretexts.orgjackwestin.com To overcome this, the carboxylic acid must first be "activated" using a coupling reagent. rsc.orgnih.gov A wide variety of such reagents have been developed for efficient amide bond formation. nih.govgrowingscience.com
Common strategies involve the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea or an active ester, which is readily attacked by the amine nucleophile to yield the desired amide. nih.gov Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency, especially with challenging or electron-deficient amines. growingscience.com
Table 2: Amide Coupling Strategies
| Reactant (Amine) | Coupling Reagent(s) | Product |
|---|---|---|
| Aniline | EDC, HOBt | N-phenyl-5-cyclopropyloxazole-2-carboxamide |
| Benzylamine | HATU, DIPEA | N-benzyl-5-cyclopropyloxazole-2-carboxamide |
| Morpholine | DCC, DMAP | (5-cyclopropyloxazol-2-yl)(morpholino)methanone |
For transformations requiring a highly reactive acylating agent, this compound can be converted into its corresponding acid chloride. This is typically accomplished by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgpressbooks.pub These reagents transform the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating its displacement by a chloride ion. libretexts.org The resulting 5-cyclopropyloxazole-2-carbonyl chloride is a highly electrophilic species that can react readily with a wide range of nucleophiles.
Acid anhydrides can also be synthesized from the carboxylic acid. A common laboratory method involves reacting an acid chloride with the sodium salt of the carboxylic acid. nih.gov Alternatively, two equivalents of the carboxylic acid can undergo a dehydration reaction, often promoted by a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by using coupling reagents that facilitate the removal of water. nih.gov Symmetrical anhydrides can be formed by reacting the carboxylic acid with an acid chloride in the presence of a non-nucleophilic base like pyridine. jackwestin.com
Table 3: Formation of Reactive Acyl Derivatives
| Reagent(s) | Product Type | Product Name |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Acid Chloride | 5-Cyclopropyloxazole-2-carbonyl chloride |
| Oxalyl Chloride ((COCl)₂) | Acid Chloride | 5-Cyclopropyloxazole-2-carbonyl chloride |
| 1. SOCl₂/Pyridine 2. This compound | Acid Anhydride | 5-Cyclopropyloxazole-2-carboxylic anhydride |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from aromatic and heterocyclic carboxylic acids is often a challenging transformation that requires significant energy input or specific catalytic systems. organic-chemistry.org The stability of the resulting carbanion intermediate after the loss of CO₂ is a critical factor. For this compound, the direct loss of CO₂ would place a negative charge on the C2 carbon of the oxazole (B20620) ring, an intermediate whose stability is not inherently high without strong stabilizing factors.
Potential pathways for the decarboxylation of this compound could include:
Thermal Decarboxylation: Heating the acid to high temperatures, sometimes in the presence of a copper catalyst (e.g., copper powder in quinoline), is a classic method for decarboxylating aromatic carboxylic acids. The mechanism is believed to involve the formation of a copper(I) carboxylate salt, which facilitates the elimination of CO₂. organic-chemistry.org
Ketonic Decarboxylation: This process converts two equivalents of a carboxylic acid into a symmetric ketone. wikipedia.org It typically requires high temperatures and metal oxide catalysts and is generally more applicable to aliphatic acids. wikipedia.org
Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis have enabled the decarboxylation of carboxylic acids under much milder conditions. organic-chemistry.org These reactions proceed via radical intermediates.
Mechanistic investigations into the decarboxylation of a cyclopropane-substituted carboxylic acid have shown that ring-opening can precede the loss of CO₂ under thermal conditions. arkat-usa.org While that specific case involved a different substitution pattern, it highlights that the cyclopropyl (B3062369) group's inherent ring strain can influence reaction pathways. For this compound, a detailed mechanistic study would be required to determine the precise pathway, which could involve direct CO₂ extrusion or a more complex sequence potentially involving the oxazole ring or the cyclopropyl substituent.
The carboxylic acid group can be fully reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxylate anion that forms under basic conditions. chemistrysteps.com
Reduction to Alcohols: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, readily converting carboxylic acids to primary alcohols after an acidic workup. chemistrysteps.comlibretexts.orgkhanacademy.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also highly effective and offer a degree of selectivity, as they reduce carboxylic acids faster than ketones. chemistrysteps.comkhanacademy.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more difficult because aldehydes are more reactive towards reduction than the starting carboxylic acid. chemistrysteps.comlibretexts.org Therefore, the reaction cannot be stopped at the aldehyde stage using strong reducing agents like LiAlH₄. To achieve this transformation, a two-step approach is often necessary. The carboxylic acid is first converted to a less reactive derivative, such as an ester or an acid chloride. This derivative can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H) for esters or lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides, typically at low temperatures to prevent over-reduction. libretexts.org
Table 4: Reduction of the Carboxylic Acid Group
| Target Product | Reagent(s) | Intermediate (if applicable) |
|---|---|---|
| (5-Cyclopropyloxazol-2-yl)methanol | 1. LiAlH₄ 2. H₃O⁺ | N/A |
| (5-Cyclopropyloxazol-2-yl)methanol | 1. BH₃·THF 2. H₃O⁺ | N/A |
| 5-Cyclopropyloxazole-2-carbaldehyde | 1. SOCl₂ 2. LiAl(Ot-Bu)₃H | 5-Cyclopropyloxazole-2-carbonyl chloride |
| 5-Cyclopropyloxazole-2-carbaldehyde | 1. CH₃OH, H⁺ 2. DIBAL-H (-78 °C) | Methyl 5-cyclopropyloxazole-2-carboxylate |
Reactivity of the Oxazole Ring System
The oxazole ring is an aromatic, five-membered heterocycle. wikipedia.org Its reactivity is influenced by the presence of two different heteroatoms (oxygen and nitrogen) and the substitution pattern. The ring is generally considered electron-rich, but less so than furan. numberanalytics.com The nitrogen atom acts as a weak base (pKa of the conjugate acid is ~0.8), making the ring susceptible to protonation under strongly acidic conditions. wikipedia.org
Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich. wikipedia.orgtandfonline.combrainly.in However, in the target molecule, this position is already occupied by a cyclopropyl group. The next most likely position for electrophilic attack is C4. The presence of the electron-withdrawing carboxylic acid group at the C2 position deactivates the ring towards electrophilic attack, meaning that reactions like nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and may not proceed cleanly. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic attack on an unsubstituted oxazole ring is generally unfavorable. pharmaguideline.com However, the C2 position is the most electron-deficient carbon in the ring due to its position between the electronegative oxygen and nitrogen atoms. brainly.in This electrophilicity is further enhanced by the attached electron-withdrawing carboxylic acid group. Therefore, nucleophilic substitution is most likely to occur at the C2 position, but this would necessitate the loss of the entire carboxyl group, a process that is not a standard nucleophilic aromatic substitution. If the carboxylic acid were converted to a derivative with a good leaving group, nucleophilic attack at C2 would become more plausible.
Deprotonation and Metallation: The hydrogen atoms on the oxazole ring exhibit acidity in the order C2 > C5 > C4. tandfonline.com The C2 proton is the most acidic. wikipedia.org In this compound, this position is substituted. Metallation at the C4 position with a strong base like n-butyllithium could be a potential pathway for further functionalization, although this would have to compete with the deprotonation of the acidic carboxylic acid proton.
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions with reactive dienophiles. wikipedia.org This reaction typically leads to a bicyclic intermediate that can subsequently rearrange, often with the loss of a small molecule, to form substituted pyridines. wikipedia.org The reactivity in such cycloadditions is sensitive to the substituents on the oxazole ring. Electron-donating groups generally facilitate the reaction. pharmaguideline.com The specific reactivity of this compound in cycloaddition reactions would depend on the reaction conditions and the dienophile used.
Compound Name Directory
Electrophilic Aromatic Substitution on the Oxazole Core
The oxazole ring is generally considered an electron-rich heterocyclic system, but its reactivity towards electrophilic aromatic substitution is complex and highly dependent on the nature and position of substituents. pharmaguideline.comtandfonline.com In its unsubstituted form, the oxazole ring is not highly reactive towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. pharmaguideline.com However, the presence of electron-donating groups can activate the ring, facilitating electrophilic attack. tandfonline.com
For this compound, the cyclopropyl group at the C5 position acts as an electron-donating group, which would be expected to activate the oxazole ring towards electrophilic substitution. The carboxylic acid group at the C2 position, conversely, is electron-withdrawing and deactivates the ring. The interplay of these two substituents dictates the regioselectivity of electrophilic attack. Generally, in substituted oxazoles, electrophilic substitution occurs preferentially at the C4 or C5 position, with the C2 position being the least reactive. pharmaguideline.com Given that the C5 position is already substituted, electrophilic attack would be predicted to occur at the C4 position.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-cyclopropyloxazole-2-carboxylic acid |
| Bromination | NBS | 4-Bromo-5-cyclopropyloxazole-2-carboxylic acid |
| Sulfonation | H₂SO₄/SO₃ | 5-Cyclopropyl-4-sulfooxazole-2-carboxylic acid |
It is important to note that the reaction conditions would need to be carefully controlled to avoid potential side reactions, such as the opening of the cyclopropyl ring under strongly acidic conditions.
Nucleophilic Addition Reactions and Potential Ring-Opening Processes
Nucleophilic attack on the oxazole ring is generally disfavored due to the electron-rich nature of the heterocycle. However, the presence of the electron-withdrawing carboxylic acid group at the C2 position of this compound makes this position susceptible to nucleophilic attack. Nucleophilic substitution reactions on the oxazole ring are rare and typically require the presence of a good leaving group. tandfonline.com
More commonly, nucleophilic attack can lead to ring-opening of the oxazole. pharmaguideline.com For example, treatment with strong nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to the cleavage of the oxazole ring and subsequent rearrangement to form other heterocyclic systems, such as imidazoles. pharmaguideline.com The reaction of this compound with a strong nucleophile could potentially proceed through an initial attack at the C2 position, followed by cleavage of the C2-O1 bond.
Additionally, the oxazole ring can be susceptible to ring-opening under reductive conditions. tandfonline.com For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring cleavage of oxazoles. tandfonline.com
Metal-Catalyzed Cross-Coupling Reactions at the Oxazole Ring
Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ignited.injocpr.com These reactions have been successfully applied to functionalize oxazole rings. ignited.inresearchgate.net For this compound, cross-coupling reactions could be employed to introduce various substituents at different positions of the oxazole ring, provided a suitable leaving group (such as a halogen or a triflate) is present.
The most common types of palladium-catalyzed cross-coupling reactions include Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings. tandfonline.comignited.in For example, if a halogen atom were introduced at the C4 position of this compound, this derivative could then undergo a Suzuki-Miyaura coupling with a boronic acid to form a C-C bond at that position.
| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | 4-Halo-5-cyclopropyloxazole-2-carboxylic acid + Arylboronic acid | Pd catalyst, base | 4-Aryl-5-cyclopropyloxazole-2-carboxylic acid |
| Stille | 4-Halo-5-cyclopropyloxazole-2-carboxylic acid + Organostannane | Pd catalyst | 4-Substituted-5-cyclopropyloxazole-2-carboxylic acid |
| Sonogashira | 4-Halo-5-cyclopropyloxazole-2-carboxylic acid + Terminal alkyne | Pd/Cu catalyst, base | 4-Alkynyl-5-cyclopropyloxazole-2-carboxylic acid |
Direct C-H arylation is another emerging strategy that avoids the pre-functionalization of the oxazole ring. nih.gov This approach could potentially be used to directly introduce aryl groups at the C4 position of this compound.
Stability and Aromaticity Considerations
Oxazole is an aromatic compound, but its aromaticity is less pronounced than that of other five-membered heterocycles like thiazole (B1198619) or imidazole. wikipedia.orgresearchgate.net The electronegativity of the oxygen atom leads to a less effective delocalization of the π-electrons. tandfonline.com The aromatic character of the oxazole ring in this compound contributes to its relative stability.
The stability of the oxazole ring can be influenced by substituents. The electron-donating cyclopropyl group at C5 may slightly enhance the aromatic character, while the electron-withdrawing carboxylic acid group at C2 may have the opposite effect. Computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic structure and aromaticity of substituted oxazoles. irjweb.com
Oxazoles are generally thermally stable. tandfonline.com However, they can undergo photochemical transformations and are susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.com The basicity of oxazoles is weak, with a pKa of the conjugate acid around 0.8. wikipedia.org
Transformations Involving the Cyclopropyl Moiety
Ring-Opening Reactions and Mechanistic Insights
The cyclopropyl group is a strained three-membered ring that can undergo a variety of ring-opening reactions, often driven by the release of ring strain. acs.org The reactivity of the cyclopropyl ring in this compound will be influenced by the adjacent oxazole ring. The ring-opening can be initiated by various reagents and conditions, including acids, electrophiles, and transition metals. nih.govacs.org
The mechanism of cyclopropane (B1198618) ring-opening often involves the formation of a carbocationic intermediate. acs.org The regioselectivity of the ring-opening is typically governed by the stability of the resulting carbocation. In the case of this compound, the oxazole ring can influence the stability of any adjacent carbocationic intermediates. The selectivity of the C-C bond cleavage can also be influenced by steric and electronic effects of substituents on the cyclopropyl ring. nih.govacs.org For instance, tandem Heck-ring-opening reactions of cyclopropyl derivatives have been studied, providing insights into the mechanistic aspects of these transformations. nih.govacs.org
Cyclopropyl-Containing Radical Reactions
The cyclopropyl group can also participate in radical reactions. beilstein-journals.orgnih.gov The formation of a cyclopropyl radical can lead to subsequent ring-opening to form a more stable homoallylic radical. This process is often very rapid. ucl.ac.ukacs.org The regioselectivity of the ring-opening of a cyclopropylcarbinyl radical is dependent on the substitution pattern on the cyclopropane ring. ucl.ac.uk
Stereochemical Outcomes in Cyclopropyl Transformations
While specific stereochemical studies on transformations involving the cyclopropyl group of this compound are not extensively detailed in publicly accessible research, the stereochemical outcomes can be inferred from studies on analogous cyclopropyl-substituted heterocyclic systems. The inherent strain and unique electronic properties of the cyclopropane ring dictate its reactivity, and the introduction of chirality at the cyclopropyl carbons is a key focus in asymmetric synthesis. Transformations can be broadly categorized into those that establish the stereocenters on the ring and those that involve stereoselective ring-opening.
Research into the synthesis of densely substituted, enantiomerically enriched cyclopropyl azoles provides a framework for understanding how the stereochemistry of the 5-cyclopropyl substituent could be established. One prominent method involves a formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This reaction proceeds through a highly reactive cyclopropene (B1174273) intermediate. The key to stereocontrol in this methodology is the utilization of a pre-existing chiral center in the starting material, which then directs the configuration of two new adjacent stereocenters installed during a 1,4-addition/epimerization sequence. mdpi.com For instance, azoles can undergo a facile addition to these chiral cyclopropenes to provide substituted hetarylcyclopropanes in optically pure forms with excellent diastereoselectivities. mdpi.com
Another powerful approach for establishing stereochemistry is through biocatalytic asymmetric cyclopropanation. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze olefin cyclopropanation with carbene donors to produce nitrile-substituted cyclopropanes with exceptional levels of diastereo- and enantioselectivity (up to >99% de and ee). rochester.edu This method demonstrates the potential for creating the chiral cyclopropane moiety with a high degree of stereochemical purity before its incorporation into the final oxazole structure. rochester.edurochester.edu
Once the chiral cyclopropyl group is in place, its subsequent transformations can also proceed with high stereoselectivity. A notable example is the asymmetric ring-opening of donor-acceptor cyclopropanes. While the oxazole-2-carboxylic acid moiety activates the cyclopropyl ring, analogous systems like cyclopropyl ketones have been studied extensively. A highly efficient asymmetric ring-opening of cyclopropyl ketones has been achieved using a chiral N,N'-dioxide–scandium(III) complex as a catalyst. nih.gov This system facilitates the reaction with a broad range of nucleophiles, including thiols, alcohols, and carboxylic acids, to afford the corresponding ring-opened products in high yields and with excellent enantioselectivity. nih.gov This demonstrates that the cyclopropane ring can be opened in a controlled, stereoselective manner to generate acyclic structures with defined stereocenters.
The data from these catalytic asymmetric ring-opening reactions highlight the potential for precise stereochemical control in transformations of a cyclopropyl group attached to an electron-withdrawing system, a scenario analogous to the electronic environment in this compound.
| Nucleophile | Product | Yield (%) | ee (%) |
| 4-methylbenzenethiol | Thioether | 99 | 93 |
| 4-chlorobenzenethiol | Thioether | 99 | 92 |
| 2-naphthalenethiol | Thioether | 99 | 95 |
| Benzyl alcohol | Ether | 91 | 90 |
| 4-chlorobenzyl alcohol | Ether | 93 | 91 |
| Benzoic acid | Ester | 65 | 75 |
| 4-nitrobenzoic acid | Ester | 80 | 85 |
Table 1. Stereochemical outcomes of the chiral Sc(OTf)₃-catalyzed asymmetric ring-opening of 2-phenylcyclopropyl-1-one with various nucleophiles. Data sourced from Xia et al. (2015). nih.gov
These examples from related systems underscore the principles that would govern the stereochemical outcomes of transformations involving the cyclopropyl group in this compound. The establishment of chirality can be achieved through diastereoselective syntheses utilizing chiral precursors, while subsequent transformations, such as ring-opening, can be controlled with high fidelity using chiral catalysts. mdpi.comnih.gov
Spectroscopic and Diffraction Based Structural Elucidation of 5 Cyclopropyloxazole 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the connectivity and chemical environment of nearly every atom in the molecule.
The ¹H NMR spectrum of 5-Cyclopropyloxazole-2-carboxylic acid is expected to display distinct signals corresponding to the protons of the carboxylic acid, the oxazole (B20620) ring, and the cyclopropyl (B3062369) group. Each signal's chemical shift (δ), integration, and multiplicity (splitting pattern) provides critical structural information.
The most downfield signal is anticipated for the acidic proton of the carboxylic acid (-COOH), typically appearing as a broad singlet in the range of δ 10.0–13.0 ppm. princeton.edu Its chemical shift can be highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding. libretexts.org
The oxazole ring contains a single proton at the 4-position (H-4). This proton is expected to resonate as a singlet in the aromatic region, with a predicted chemical shift around δ 7.0-7.5 ppm, influenced by the electronic nature of the adjacent cyclopropyl and carboxylate substituents.
The cyclopropyl group presents a more complex system. It consists of one methine proton (-CH-) and two diastereotopic methylene (B1212753) protons (-CH₂-). These protons typically appear in the upfield region of the spectrum. The methine proton, being adjacent to the oxazole ring, would be the most deshielded of the three, with an expected chemical shift in the range of δ 2.0–2.5 ppm. The four methylene protons would appear at approximately δ 1.0–1.5 ppm. Due to geminal and vicinal coupling, these protons would exhibit complex splitting patterns, likely appearing as overlapping multiplets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |
| Oxazole H-4 | 7.0 - 7.5 | Singlet (s) | 1H |
| Cyclopropyl -CH | 2.0 - 2.5 | Multiplet (m) | 1H |
| Cyclopropyl -CH₂ | 1.0 - 1.5 | Multiplet (m) | 4H |
The proton-decoupled ¹³C NMR spectrum for this compound should display seven distinct signals, corresponding to each unique carbon environment in the molecule.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically found in the δ 160–180 ppm region. libretexts.org The carbons of the oxazole ring are also significantly deshielded. The C-2 carbon, bonded to both nitrogen and oxygen and the carboxylic acid group, would be highly deshielded (predicted δ ~158-162 ppm). The C-5 carbon, attached to the cyclopropyl group, would appear further downfield than the C-4 carbon (predicted δ ~150-155 ppm for C-5 and δ ~125-130 ppm for C-4).
The cyclopropyl carbons resonate in the upfield region. The methine carbon, attached to the oxazole ring, is expected around δ 10–15 ppm, while the methylene carbons should appear at a similar or slightly lower shift, around δ 8–12 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (DEPT) |
|---|---|---|
| -C OOH | 160 - 180 | Quaternary (C) |
| Oxazole C-2 | 158 - 162 | Quaternary (C) |
| Oxazole C-5 | 150 - 155 | Quaternary (C) |
| Oxazole C-4 | 125 - 130 | Methine (CH) |
| Cyclopropyl -C H | 10 - 15 | Methine (CH) |
| Cyclopropyl -C H₂ | 8 - 12 | Methylene (CH₂) |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the precise connectivity of the molecular fragments. princeton.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the cyclopropyl methine proton and the adjacent methylene protons, as well as the geminal coupling between the diastereotopic methylene protons themselves. This would confirm the integrity of the cyclopropyl ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals to their corresponding ¹³C signals: the oxazole H-4 to C-4, the cyclopropyl methine proton to its carbon, and the cyclopropyl methylene protons to their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the structure together, as it shows correlations between protons and carbons separated by two or three bonds. princeton.edu Crucial HMBC correlations would include:
From the cyclopropyl methine and methylene protons to the oxazole C-5, confirming the attachment point of the ring.
From the oxazole H-4 proton to the oxazole C-2 and C-5, confirming the ring structure.
A potential correlation from the carboxylic acid proton to the oxazole C-2, confirming the position of the acid group.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly effective for identifying functional groups within a molecule.
The IR spectrum of this compound would be characterized by several key absorption bands. echemi.com
Carboxylic Acid Group: The most prominent feature would be a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad signal would be the sharper C-H stretching vibrations. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected between 1690 and 1760 cm⁻¹. orgchemboulder.com The C-O stretching vibration would also be present, typically in the 1210–1320 cm⁻¹ region. spectroscopyonline.com
Oxazole Ring: The oxazole ring would contribute several characteristic bands. A C=N stretching vibration is expected in the 1600–1685 cm⁻¹ range. Other ring stretching modes (C=C, C-O-C) typically appear in the 1400–1600 cm⁻¹ region.
Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are characteristically found at slightly higher wavenumbers than typical sp³ C-H bonds, often appearing just above 3000 cm⁻¹. A characteristic ring deformation or "breathing" mode may also be visible near 1000-1050 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Cyclopropyl | ~3010 - 3100 | Medium |
| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong, Sharp |
| C=N / C=C Stretch | Oxazole Ring | 1400 - 1685 | Medium - Strong |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| Ring Deformation | Cyclopropyl | 1000 - 1050 | Weak - Medium |
In the condensed phase (solid or pure liquid), carboxylic acids predominantly exist as hydrogen-bonded dimers. orgchemboulder.comspectroscopyonline.com This strong intermolecular interaction is directly observable in the IR spectrum. The broadness of the O-H stretch (2500–3300 cm⁻¹) and the position of the C=O stretch (typically ~1710 cm⁻¹ for a dimer) are direct consequences of this hydrogen bonding. spectroscopyonline.comlibretexts.org If the sample were analyzed in a very dilute solution in a non-polar solvent, these features would change, with a sharper, free O-H stretch appearing near 3500 cm⁻¹ and the C=O stretch shifting to a higher frequency (~1760 cm⁻¹). libretexts.org
Furthermore, IR spectroscopy can be a valuable tool for identifying solid-state polymorphism, where a compound crystallizes in multiple distinct forms. Each polymorph can have a unique crystal lattice and different intermolecular hydrogen-bonding arrangements. These subtle structural differences would manifest as measurable shifts in the positions and shapes of the absorption bands in the solid-state IR spectrum, particularly those of the carboxyl group involved in the hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₇H₇NO₃), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated.
An experimental HRMS measurement confirming this exact mass to within a narrow tolerance (e.g., ±5 ppm) provides unequivocal evidence for the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. This technique is crucial for validating the identity of a newly synthesized compound or a derivative. For instance, in the analysis of various oxazole derivatives, HRMS has been successfully used to confirm their calculated elemental compositions. nih.gov
| Molecular Ion | Molecular Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) | Expected Mass Accuracy (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₇H₈NO₃⁺ | 154.0499 | 154.0499 ± 0.0008 | < 5 |
| [M+Na]⁺ | C₇H₇NNaO₃⁺ | 176.0318 | 176.0318 ± 0.0009 | < 5 |
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic pieces. Analyzing these fragments helps to piece together the original structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.
Common fragmentation patterns for carboxylic acids include the initial loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid moiety (COOH, 45 Da). libretexts.orgnih.gov The presence of the cyclopropyl group introduces other potential fragmentation routes, such as the loss of a propylene (B89431) molecule (C₃H₆, 42 Da) or cleavage of the bond connecting it to the oxazole ring. pleiades.onlinenih.gov The oxazole ring itself can undergo characteristic cleavages. A plausible fragmentation pathway for this compound would likely begin with decarboxylation, a common fragmentation for carboxylic acids, followed by subsequent fragmentation of the cyclopropyl and oxazole moieties. lew.ro
| Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (for C₇H₇NO₃) | Structural Origin |
|---|---|---|---|
| [M-H₂O]⁺ | H₂O | 135.04 | Loss of water |
| [M-CO₂]⁺ | CO₂ | 109.05 | Decarboxylation of the carboxylic acid |
| [M-COOH]⁺ | COOH | 108.05 | Loss of the carboxylic acid radical |
| [M-C₃H₅]⁺ | C₃H₅ | 112.01 | Loss of the cyclopropyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation in a molecule. The structure of this compound contains a conjugated system comprising the oxazole ring and the carboxylic acid group.
This conjugation is expected to give rise to characteristic absorption bands. Typically, simple, non-aromatic carboxylic acids exhibit a weak absorption band (n→π* transition) around 200–210 nm. researchgate.net The oxazole ring itself has intense π→π* transitions. iaea.org The conjugation between the oxazole π-system and the carbonyl of the carboxylic acid is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths, likely in the 250-300 nm range. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.
| Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assigned Electronic Transition |
|---|---|---|
| ~205-215 | Low to Medium | n→π* (Carbonyl) |
| ~260-280 | High | π→π* (Oxazole-Carboxyl Conjugated System) |
X-ray Diffraction Analysis
X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
By irradiating a single crystal of a compound with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. This allows for the precise determination of the atomic coordinates. For this compound, this technique would confirm the planarity of the oxazole ring, the geometry of the cyclopropyl substituent, and the conformation of the carboxylic acid group relative to the ring.
A key feature often observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers. osti.govrsc.org It is highly probable that two molecules of this compound would associate in the solid state via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. researchgate.netnih.gov For chiral derivatives, single-crystal X-ray diffraction can also be used to determine the absolute configuration of the stereocenters.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| Z (Molecules per unit cell) | 2 or 4 (reflecting dimer formation) |
| Key Intermolecular Interaction | Centrosymmetric R²₂(8) hydrogen-bonded dimer |
| O-H···O Bond Distance (Å) | ~2.6 - 2.7 |
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can exhibit different physical properties such as melting point, solubility, and stability. nih.gov For a molecule like this compound, polymorphism could arise from different packing arrangements of the fundamental hydrogen-bonded dimers.
While the primary dimer synthon is very robust, variations in weaker intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds involving the oxazole and cyclopropyl groups, can lead to different extended networks (e.g., layered, herringbone, or stacked arrangements). osti.govrsc.org Powder X-ray diffraction (PXRD) is a key technique used to identify and distinguish between different polymorphic forms by comparing their unique diffraction patterns. The discovery and characterization of polymorphs are critical, particularly in pharmaceutical development, as different forms can have significant implications for a drug's performance. mdpi.com
Computational and Theoretical Investigations of 5 Cyclopropyloxazole 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution and energy of its electrons (electronic structure). nih.govdntb.gov.ua For 5-Cyclopropyloxazole-2-carboxylic acid, a DFT study would typically be initiated to find the most stable conformation, considering the rotational freedom of the cyclopropyl (B3062369) and carboxylic acid groups relative to the oxazole (B20620) ring. This analysis would yield precise bond lengths, bond angles, and dihedral angles.
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Once the optimized geometry is obtained, quantum chemical calculations can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure. nih.govmdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.orgacs.org The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity and electronic properties. An FMO analysis of this compound would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its potential chemical behavior. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. irjweb.com
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This is valuable for predicting non-covalent interactions and sites susceptible to electrophilic or nucleophilic attack. For this compound, an EPS map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carboxylic acid group.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of their flexibility and conformational preferences.
Conformational Landscape Analysis and Rotational Barriers
MD simulations can be used to explore the different spatial arrangements (conformations) that this compound can adopt due to the rotation around its single bonds. This analysis would identify the most stable conformations and the energy barriers between them. Understanding the conformational landscape is important as it can influence the molecule's biological activity and physical properties.
Studies of Intermolecular Interactions and Self-Assembly Behavior in Condensed Phases
The intermolecular interactions and self-assembly of this compound in condensed phases are expected to be predominantly governed by the carboxylic acid functional group, which is well-known for its strong propensity to form hydrogen-bonded dimers. acs.orgiucr.orgtandfonline.com Computational studies on various carboxylic acids consistently show that the formation of cyclic dimers via dual hydrogen bonds between the carboxyl groups is a highly favorable arrangement. acs.orgtandfonline.com
Intermolecular Hydrogen Bonding:
The primary intermolecular interaction for this compound is the formation of hydrogen bonds between the carboxylic acid groups of two molecules. DFT calculations on similar small molecule carboxylic acids have been used to determine the energies of these interactions. tandfonline.com The strength of these hydrogen bonds is a key factor in the self-assembly process.
Self-Assembly and Crystal Packing:
| Interaction Type | Participating Groups | Typical Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Hydrogen Bonding (Dimerization) | Carboxylic Acid - Carboxylic Acid | -10 to -20 | DFT, Ab initio |
| Van der Waals | Cyclopropyl, Oxazole Rings | -1 to -5 | Molecular Mechanics, DFT |
| π-π Stacking | Oxazole - Oxazole | -2 to -5 | SAPT, DFT |
The data in this table are representative values from computational studies of analogous molecular systems and are intended to be illustrative for this compound.
Reaction Mechanism Studies
Transition State Analysis of Key Synthetic Steps
A plausible synthetic route to this compound is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org While a specific transition state analysis for the synthesis of this particular molecule is not available, the general mechanism of the Van Leusen reaction is well-established and amenable to computational investigation. nih.govmdpi.com
The key steps in the Van Leusen synthesis that would be subject to transition state analysis include:
Deprotonation of TosMIC: This initial step is generally facile.
Nucleophilic attack: The deprotonated TosMIC attacks the carbonyl carbon of the aldehyde (cyclopropanecarboxaldehyde in this case).
Cyclization: An intramolecular cyclization to form an oxazoline (B21484) intermediate. This is a crucial step where the stereochemistry can be determined.
Elimination: Elimination of the tosyl group to form the oxazole ring.
Computational modeling, particularly using DFT, can be used to locate the transition state structures for each of these steps. acs.org By calculating the activation energies, the rate-determining step of the reaction can be identified.
| Reaction Step | Key Transformation | Expected Features of Transition State | Computational Approach |
|---|---|---|---|
| Nucleophilic Attack | C-C bond formation | Elongated C-C bond, pyramidalization of carbonyl carbon | DFT, MP2 |
| Cyclization | C-O bond formation | Partially formed C-O bond, ring puckering | DFT, CASSCF |
| Elimination | C-S and C-H bond cleavage | Elongated C-S and C-H bonds | DFT |
This table outlines the expected focus of a computational transition state analysis for the synthesis of this compound via a Van Leusen-type reaction.
Computational Prediction of Reaction Selectivity and Stereochemical Outcomes
Computational chemistry offers powerful tools for predicting the selectivity of chemical reactions. rsc.org In the context of synthesizing this compound, computational methods can be applied to predict both regioselectivity and, if applicable, stereoselectivity.
Regioselectivity:
For the synthesis of 2,5-disubstituted oxazoles, different synthetic strategies may lead to different regioisomers. rsc.orgresearchgate.net DFT calculations can be used to compare the activation energies of the transition states leading to the different possible products. semanticscholar.org The product formed through the lowest energy pathway is predicted to be the major product. This is particularly relevant in cycloaddition reactions where the orientation of the reacting species determines the final regiochemistry.
Stereochemical Outcomes:
If chiral starting materials or catalysts are used in the synthesis, predicting the stereochemical outcome is crucial. acs.org Computational modeling can be used to understand the origin of stereoselectivity by analyzing the transition states leading to the different stereoisomers. researchgate.netrsc.org The energy difference between these diastereomeric transition states can be correlated with the experimentally observed enantiomeric or diastereomeric excess. For instance, in a reaction involving a chiral catalyst, the non-covalent interactions between the substrate, and the catalyst in the transition state are key to inducing stereoselectivity, and these can be accurately modeled using computational methods. researchgate.net
The stereoselectivity of a reaction can be quantitatively predicted by calculating the Gibbs free energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers. nih.gov
Advanced Applications in Synthetic Chemistry and Materials Science
Design and Synthesis of Novel Molecular Scaffolds Incorporating the 5-Cyclopropyloxazole-2-carboxylic Acid Core
The this compound moiety serves as a valuable starting point for the construction of innovative molecular scaffolds, which are the core structures of molecules to which various functional groups can be attached.
While specific examples detailing the use of this compound in Diversity-Oriented Synthesis (DOS) and Lead-Oriented Synthesis (LOS) are not extensively documented in publicly available literature, the principles of these strategies are highly applicable to this compound. DOS aims to create a wide array of structurally diverse molecules from a common starting material to explore new areas of chemical space. The bifunctional nature of this compound, with its reactive carboxylic acid group and the potential for functionalization on the cyclopropyl (B3062369) ring, makes it a suitable candidate for DOS campaigns.
Lead-Oriented Synthesis (LOS), which focuses on generating molecules with properties amenable to development into drug leads, could also leverage the this compound scaffold. The cyclopropyl group is a known bioisostere for phenyl rings and other larger groups, offering improved metabolic stability and reduced off-target toxicity in some instances. The oxazole (B20620) core is a common feature in many biologically active compounds. Therefore, libraries of compounds based on this scaffold would be of significant interest in medicinal chemistry.
The generation of chemical libraries from the this compound core is a key strategy for exploring chemical space and identifying new molecules with desired properties. The carboxylic acid handle is particularly amenable to a wide range of chemical transformations, most notably amide bond formation. This allows for the coupling of a diverse set of amines to the scaffold, introducing a variety of functional groups and physicochemical properties.
| Reaction Type | Reagents and Conditions | Potential for Diversity |
| Amide Coupling | Amines, Coupling Agents (e.g., HATU, EDC) | High (Vast number of commercially available amines) |
| Esterification | Alcohols, Acid or Base Catalysis | Moderate (Wide range of alcohols can be used) |
| Reduction | Reducing Agents (e.g., LiAlH4) | Low (Leads to the corresponding alcohol) |
| Curtius/Lossen/Schmidt Rearrangements | Azide or Hydroxylamine derivatives | Moderate (Leads to amine or urethane (B1682113) derivatives) |
Further derivatization could involve modifications of the cyclopropyl ring, although this is generally more challenging. However, the potential to introduce substituents on the cyclopropyl group would significantly expand the accessible chemical space.
Role as Key Intermediates in the Construction of Complex Organic Architectures
The inherent reactivity and structural features of this compound make it a valuable building block for the synthesis of more elaborate and complex organic molecules.
While specific examples of the use of this compound in the synthesis of polycyclic and spiro systems are not readily found in the literature, its structure suggests potential synthetic routes. The carboxylic acid could be converted to other functional groups that could participate in intramolecular cyclization reactions. For instance, conversion to an alcohol followed by an oxidation and a subsequent intramolecular aldol (B89426) reaction could, in principle, lead to the formation of a new ring fused to the oxazole.
The construction of spiro systems, which contain two rings connected by a single common atom, could be envisioned through multi-step synthetic sequences. For example, the carboxylic acid could be used to tether a second reactive component, which could then undergo an intramolecular cyclization to form the spirocyclic core.
The development of advanced organic materials with tailored electronic, optical, or mechanical properties often relies on the design of specific molecular building blocks. The rigid, planar nature of the oxazole ring, combined with the three-dimensional character of the cyclopropyl group, could be exploited in the design of novel liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The carboxylic acid provides a convenient attachment point for polymerization or for linking the molecule to surfaces.
Development of New Synthetic Methodologies and Chemical Reactions Utilizing this compound as a Model Substrate
Currently, there is a lack of published research where this compound has been explicitly used as a model substrate for the development of new synthetic methodologies. However, its unique structure presents opportunities for such investigations. For example, the development of new C-H activation methods could target the cyclopropyl C-H bonds in the presence of the oxazole ring. The electronic properties of the oxazole ring could also be studied in the context of its influence on the reactivity of the carboxylic acid group in various transformations. The stability of the cyclopropyl group under different reaction conditions could also be systematically evaluated using this molecule as a benchmark.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
